N-[(5-bromopyridin-2-yl)carbamothioyl]propanamide
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Overview
Description
N-[(5-bromopyridin-2-yl)carbamothioyl]propanamide is an organic compound that features a bromopyridine moiety linked to a carbamothioyl group and a propanamide chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-bromopyridin-2-yl)carbamothioyl]propanamide typically involves the reaction of 5-bromopyridine-2-amine with a suitable isothiocyanate, followed by the addition of propanamide. The reaction conditions often include the use of solvents such as toluene or ethyl acetate and catalysts like iodine (I2) and tert-butyl hydroperoxide (TBHP) to promote the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-[(5-bromopyridin-2-yl)carbamothioyl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromine atom in the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: H2O2, KMnO4, and other oxidizing agents under acidic or basic conditions.
Reduction: LiAlH4, NaBH4, and other reducing agents in solvents like ether or tetrahydrofuran (THF).
Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in various derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
N-[(5-bromopyridin-2-yl)carbamothioyl]propanamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or stability.
Mechanism of Action
The mechanism of action of N-[(5-bromopyridin-2-yl)carbamothioyl]propanamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors by binding to their active sites, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-(5-bromopyridin-2-yl)piperidine-3-carboxamide: Another bromopyridine derivative with a piperidine moiety.
N-(5-bromopyridin-2-yl)succinamic acid: A compound with a succinamic acid group instead of a propanamide chain.
N-(5-bromopyridin-2-yl)benzamide: Features a benzamide group in place of the propanamide chain.
Uniqueness
N-[(5-bromopyridin-2-yl)carbamothioyl]propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-[(5-bromopyridin-2-yl)carbamothioyl]propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrN3OS/c1-2-8(14)13-9(15)12-7-4-3-6(10)5-11-7/h3-5H,2H2,1H3,(H2,11,12,13,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBERXJOSOVNCNM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC(=S)NC1=NC=C(C=C1)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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